2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C15H9F3N2S . It has an average mass of 306.306 Da and a monoisotopic mass of 306.043854 Da .
Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a phenyl group, both of which can significantly influence the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline” can be influenced by its molecular structure. This compound has a molecular formula of C15H9F3N2S, an average mass of 306.306 Da, and a monoisotopic mass of 306.043854 Da .Applications De Recherche Scientifique
- Researchers have explored the quinoxaline moiety’s impact on cancer cells. Some derivatives exhibit promising anti-cancer properties by inhibiting cell proliferation or inducing apoptosis. These compounds could serve as potential candidates for cancer therapy .
- Quinoxaline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and other microorganisms. Their ability to disrupt microbial growth and biofilm formation makes them relevant for combating infections .
- Investigations into quinoxaline derivatives have revealed their potential as anti-convulsants. These compounds may modulate neuronal excitability and reduce seizure activity .
- Some quinoxaline derivatives exhibit anti-tubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .
- Quinoxalines have been evaluated for their anti-malarial effects. These compounds may interfere with the parasite’s life cycle or inhibit its growth .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Quinoxaline derivatives have shown promise in combating Leishmania species .
- Researchers have investigated quinoxaline derivatives as potential anti-HIV agents. These compounds may inhibit viral replication or entry into host cells .
- Quinoxalines possess anti-inflammatory properties. They may modulate immune responses and reduce inflammation in various conditions .
- Some quinoxaline derivatives exhibit antioxidant effects, protecting cells from oxidative stress and associated damage .
- Investigations into quinoxalines have explored their potential in Alzheimer’s disease. These compounds may impact neurodegenerative processes .
- Quinoxaline derivatives have been studied for their effects on glucose metabolism and insulin sensitivity. They could play a role in managing diabetes .
- Given the ongoing pandemic, researchers have investigated quinoxalines as potential inhibitors of SARS-CoV-2 or modulators of the immune response .
- Dengue virus, transmitted by mosquitoes, causes dengue fever. Quinoxaline derivatives have been explored for their antiviral effects against dengue .
- Quinoxalines may impact neurodegenerative disorders like Parkinson’s disease. Their effects on dopaminergic pathways are of interest .
- Some quinoxaline derivatives act as antagonists at the 5-HT3 receptor, which is relevant for nausea and vomiting control .
- Amoebiasis, caused by Entamoeba histolytica, can lead to severe gastrointestinal infections. Quinoxalines have been studied for their effects against this parasite .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2S/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZSPEAYEXXLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.